![molecular formula C20H12Cl2FN3O B2970368 2,4-dichloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide CAS No. 850929-95-2](/img/structure/B2970368.png)
2,4-dichloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide
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Overview
Description
The compound “2,4-dichloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide” is a complex organic molecule. It contains an imidazo[1,2-a]pyridine core, which is a fused bicyclic heterocycle . This core is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Scientific Research Applications
Synthesis and Biological Activity
Research on compounds structurally related to 2,4-dichloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide has been focused on synthesizing new molecules with potential therapeutic applications. For instance, studies on the synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines have identified compounds with cytoprotective properties in models of gastric ulcer, demonstrating the chemical class's potential in developing new antiulcer agents (Starrett et al., 1989). Similarly, the design and synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines have been explored for their antirhinovirus properties, indicating the relevance of this scaffold in antiviral drug development (Hamdouchi et al., 1999).
Antimycobacterial Activity
The antimycobacterial activity of fluorinated benzothiazolo imidazole compounds, derived from a similar chemical space, highlights the potential of such molecules in addressing infectious diseases. This research indicates that modifications on the benzothiazole and imidazole cores can lead to compounds with promising antimicrobial activity (Sathe et al., 2011).
Imaging Applications
Fluorinated imidazo[1,2-a]pyridines have been synthesized and evaluated for their affinity towards peripheral benzodiazepine receptors (PBRs), demonstrating their utility in imaging neurodegenerative disorders using positron emission tomography (PET). This suggests the adaptability of such molecules in developing diagnostic tools for neurological conditions (Fookes et al., 2008).
Fluorescence and Photophysical Studies
The study of imidazo[1,5-a]pyridinium ions as pH-sensors with dual emission pathways illustrates the versatility of imidazo[1,2-a]pyridin derivatives in developing fluorescent probes. Such compounds can offer significant advantages in biochemical and medical research, especially in studying cellular processes and diagnostics (Hutt et al., 2012).
Future Directions
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety have been known to show a broad range of biological activities . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives have been known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives have been reported to show different biological activities .
properties
IUPAC Name |
2,4-dichloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2FN3O/c21-13-6-9-15(16(22)11-13)20(27)25-19-18(12-4-7-14(23)8-5-12)24-17-3-1-2-10-26(17)19/h1-11H,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRWGJNGWBKSKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide |
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